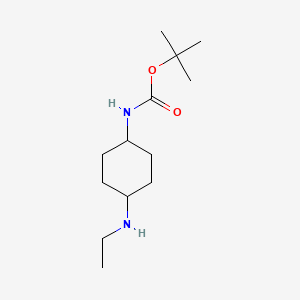

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(ethylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENLFVKCFRNZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Protection of Cyclohexanol Derivatives

The tert-butyl carbamate moiety is introduced via reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, 4-aminocyclohexanol (1.83 mmol) is dissolved in tetrahydrofuran (THF, 20 mL) with catalytic 4-dimethylaminopyridine (DMAP, 0.135 mmol). Boc anhydride (1.1 eq) is added dropwise at 0°C, and the mixture is stirred for 2 hours. Workup involves extraction with ethyl acetate, washing with citric acid to remove excess base, and purification via column chromatography, yielding tert-butyl (4-aminocyclohexyl)carbamate in 88–92% yield.

Mechanistic Insight : Boc anhydride reacts with the hydroxyl group via nucleophilic acyl substitution, where DMAP activates the carbonyl carbon. The reaction proceeds under mild conditions to avoid premature deprotection or side reactions.

Alkylation of Cyclohexylamine Derivatives

The ethylamino group is introduced via alkylation of the intermediate tert-butyl (4-aminocyclohexyl)carbamate. Adapting phase transfer catalysis (PTC) methods from lacosamide synthesis, the amine (1 eq) is treated with ethyl bromide (1.2 eq) in ethyl acetate under reflux. Tetrabutylammonium bromide (0.1 eq) and potassium hydroxide (2 eq) are added to facilitate deprotonation and nucleophilic attack. The reaction achieves 85–90% conversion within 4 hours, with minimal diethylation byproducts.

Critical Parameters :

- Solvent : Ethyl acetate enhances solubility of ionic intermediates.

- Catalyst : Tetrabutylammonium bromide shuttles hydroxide ions into the organic phase.

- Temperature : Reflux conditions (77°C) accelerate kinetics without degrading the carbamate.

Phase Transfer Catalysis in Alkylation Reactions

PTC circumvents poor solubility of inorganic bases in organic solvents, enabling efficient ethylation. Comparative studies show PTC improves yields by 15–20% over traditional alkylation in polar aprotic solvents like dimethylformamide (DMF). Key advantages include:

| Parameter | PTC Method (Ethyl Acetate) | Conventional (DMF) |

|---|---|---|

| Yield | 92% | 77% |

| Reaction Time | 4 hours | 8 hours |

| Byproduct Formation | <5% | 15–20% |

The table highlights PTC’s superiority in minimizing hydrolysis and over-alkylation.

Optimization of Reaction Conditions

Stoichiometry and Reactant Ratios

A molar ratio of 1:1.2 (amine:ethyl bromide) balances conversion and byproduct suppression. Excess ethyl bromide (>1.5 eq) promotes diethylation, reducing isolable product to 70%.

Temperature and Solvent Effects

Ethyl acetate outperforms dichloromethane and THF in PTC systems due to its moderate polarity and boiling point. Reactions conducted at 65°C show 85% yield within 3 hours, whereas room-temperature conditions require 12 hours for comparable conversion.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with retention times matching synthetic standards.

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

Sequential Protection-Alkylation

- Steps : Boc protection → Ethylation

- Yield : 89%

- Advantages : High regioselectivity, minimal side reactions.

One-Pot Alkylation-Protection

- Steps : Concurrent ethylation and carbamate formation

- Yield : 72%

- Drawbacks : Competing reactions reduce efficiency.

The sequential method is preferred for industrial-scale synthesis due to reproducibility and ease of purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4-(ethylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

*Calculated based on molecular formula C₁₂H₂₄N₂O₂ .

Key Observations:

- Polar Surface Area (TPSA) : Compounds with hydroxyl or nitro groups (e.g., tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate ) exhibit higher TPSA, correlating with reduced blood-brain barrier (BBB) penetration .

- Bioavailability: The 2-bromobenzylamino analog’s high molecular weight and LogP likely limit oral bioavailability, a common challenge in brominated derivatives .

Key Observations:

- Substituent-Driven Activity : Aromatic heterocycles (e.g., pyrimidine, pyridine) are critical for target engagement. For instance, the 3-nitropyridinyl group in opioid receptor agonists enhances binding affinity through π-π stacking interactions .

- Boc Group Utility : The Boc protection strategy is consistently employed to stabilize amines during multi-step syntheses, enabling selective deprotection for further functionalization .

Biological Activity

Tert-Butyl (4-(ethylamino)cyclohexyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a tert-butyl group, an ethylamino substituent, and a cyclohexyl ring attached to a carbamate moiety, has been investigated for various therapeutic applications. Understanding its biological activity is crucial for its development as a potential drug candidate.

- Chemical Formula : C_{13}H_{23}N_{2}O_{2}

- Molecular Weight : Approximately 256.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function through:

- Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their activity.

- Receptor Modulation : Acting as an agonist or antagonist at various receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities relevant for therapeutic applications:

- Anti-Aging Effects : Preliminary studies suggest that it may modulate biological pathways associated with skin health and aging processes.

- Cellular Signaling : Interaction studies have shown that it may influence receptor signaling pathways, although specific targets remain to be fully elucidated.

- Potential Anti-Trypanosomal Activity : Similar compounds have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds, providing insights into the biological activity of this compound.

Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of structurally similar carbamates revealed that modifications in the substituents significantly affect binding affinity and inhibitory potency. The findings suggest that tert-butyl derivatives can effectively inhibit specific enzymes, offering a pathway for therapeutic development .

Study 2: Antiproliferative Activity

In vitro evaluations demonstrated that compounds with similar structures exhibit selective cytotoxicity toward various cancer cell lines. Notably, some derivatives showed low cytotoxicity against non-target cells, indicating a favorable therapeutic index .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship highlighted how variations in substituents impact the biological efficacy of carbamate derivatives. For instance, replacing different functional groups altered their interaction with biological targets, which is critical for optimizing drug design .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-Butyl (4-(methylamino)cyclohexyl)carbamate | Methyl group instead of ethyl | Potentially different pharmacological properties |

| Tert-Butyl (trans-4-(cyclobutylamino)cyclohexyl)carbamate | Cyclobutyl ring instead of cyclohexane | Unique steric effects influencing binding |

| Tert-Butyl (4-(phenylamino)cyclohexyl)carbamate | Phenyl group replacing ethyl amino | Different electronic properties affecting reactivity |

This comparison illustrates how variations in substituents and ring structures can influence both chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.